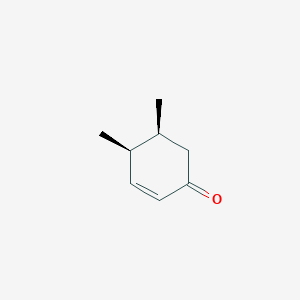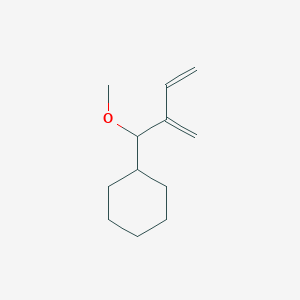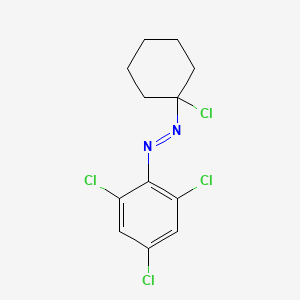
Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- is an organic compound with the molecular formula C₁₂H₁₂Cl₄N₂ It is a derivative of diazene, characterized by the presence of a 1-chlorocyclohexyl group and a 2,4,6-trichlorophenyl group
Preparation Methods
The synthesis of Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- typically involves the reaction of 1-chlorocyclohexylamine with 2,4,6-trichloronitrosobenzene in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- involves its ability to participate in redox reactions. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various reaction intermediates .
Comparison with Similar Compounds
Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- can be compared with other diazene derivatives such as:
Azobenzene: A well-known diazene derivative with applications in dye and pigment industries.
Diimide: Another diazene compound used in organic synthesis for hydrogenation reactions.
1-(2,4,6-trichlorophenyl)-2-(1,2,4-triazol-4-yl)-diazene-1-oxide: A similar compound with different substituents, used in various chemical applications.
The uniqueness of Diazene, (1-chlorocyclohexyl)(2,4,6-trichlorophenyl)- lies in its specific substituents, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
143643-96-3 |
|---|---|
Molecular Formula |
C12H12Cl4N2 |
Molecular Weight |
326.0 g/mol |
IUPAC Name |
(1-chlorocyclohexyl)-(2,4,6-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H12Cl4N2/c13-8-6-9(14)11(10(15)7-8)17-18-12(16)4-2-1-3-5-12/h6-7H,1-5H2 |
InChI Key |
KRWHFLOUNGRIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


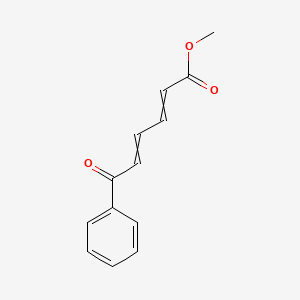
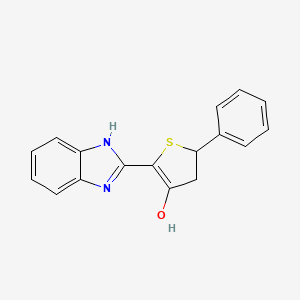
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
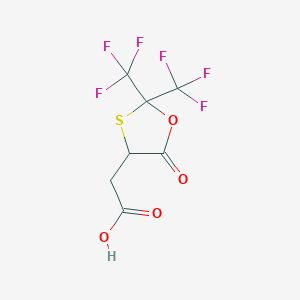
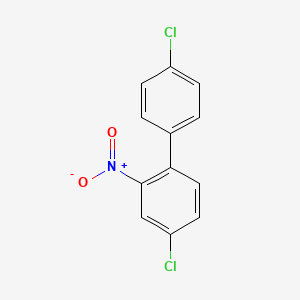

![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)

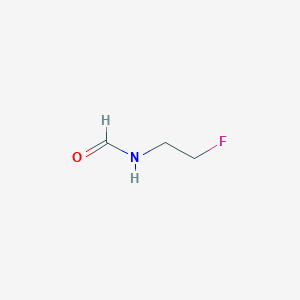
![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
